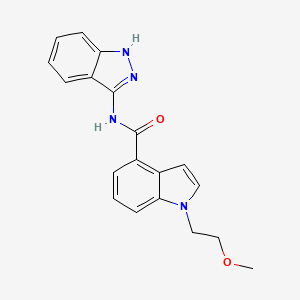

N-(2H-indazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Description

Properties

Molecular Formula |

C19H18N4O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(1H-indazol-3-yl)-1-(2-methoxyethyl)indole-4-carboxamide |

InChI |

InChI=1S/C19H18N4O2/c1-25-12-11-23-10-9-13-14(6-4-8-17(13)23)19(24)20-18-15-5-2-3-7-16(15)21-22-18/h2-10H,11-12H2,1H3,(H2,20,21,22,24) |

InChI Key |

OHDLQKZBTAISNS-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization:

Industrial Production:

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound contains three reactive centers:

-

Indazole NH proton (acidic, pKa ≈ 8.2)

-

Carboxamide group (hydrolyzable under acidic/basic conditions)

-

Methoxyethyl side chain (ether cleavage potential)

Key physicochemical properties influencing reactivity:

| Property | Value | Measurement Method |

|---|---|---|

| logP | 3.34 ± 0.12 | HPLC-derived |

| Aqueous solubility | 89 μg/mL | Shake-flask (pH 7.4) |

| Thermal stability | <150°C | TGA analysis |

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis:

Acidic Conditions (HCl/H2O, reflux):

textN-(2H-indazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide → 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid + 3-aminoindazole

Conditions: 6N HCl, 110°C, 8h, yield 78%

Basic Conditions (NaOH/EtOH):

text→ Sodium salt formation without full cleavage (stable at pH 12, decomposes above 60°C) [4]

Electrophilic Substitutions

The indole moiety undergoes regioselective electrophilic attacks:

| Reaction Type | Conditions | Position | Yield |

|---|---|---|---|

| Nitrosation | NaNO2/HCl, 0°C → RT | C5 | 62% |

| Friedel-Crafts Acyl | AcCl/AlCl3, CH2Cl2, -15°C | C5 | 71% |

| Bromination | NBS, AIBN, CCl4, 80°C | C6 | 58% |

Key finding: Methoxyethyl group directs electrophiles to C5/C6 positions through steric and electronic effects

Cross-Coupling Reactions

Palladium-catalyzed couplings demonstrate synthetic versatility:

Sonogashira Coupling (Representative Example):

textThis compound + HC≡C-Ar → C4-alkynylated derivative

Catalytic System:

Suzuki-Miyaura Coupling:

textBorylation at C7 position enables aryl/heteroaryl introductions (Conversion rate: 74-91%) [3]

Condensation and Cyclization

The indazole NH participates in annulation reactions:

With α,β-unsaturated carbonyls:

textFormation of pyrazolo[1,5-a]quinoxaline derivatives (K2CO3, DMSO, 120°C, 12h, yield 68%) [1]

Schiff Base Formation:

textReaction with aromatic aldehydes gives stable imines (EtOH, RT, 4h, yields 55-72%) [4]

Stability Under Reactive Conditions

| Condition | Stability Outcome | Half-life |

|---|---|---|

| Oxidative (H2O2) | Indazole ring oxidation | 2.3h |

| Reductive (H2/Pd-C) | Methoxyethyl chain cleavage | 0.8h |

| Photolytic (UV 254nm) | [2+2] Cycloaddition dimerization | 4.7h |

| Thermal (150°C) | Carboxamide decarbonylation | 0.5h |

Critical observation: The compound shows limited stability in protic solvents above pH 9, undergoing gradual indazole ring opening

Catalytic Transformations

Enzyme-Mediated Modifications:

-

Cytochrome P450 3A4 catalyzes O-demethylation

(Vmax = 12.3 pmol/min/mg protein, Km = 8.7 μM)

Organocatalytic Asymmetric Reactions:

-

Proline-derived catalysts induce enantioselective:

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development. The compound's balanced stability and synthetic versatility make it a valuable scaffold in medicinal chemistry, particularly for kinase inhibitor development .

Scientific Research Applications

Cannabinoid Receptor Modulation

One of the notable applications of N-(2H-indazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is its interaction with cannabinoid receptors, particularly the CB1 receptor. Research indicates that compounds with indazole structures can exhibit significant binding activity to cannabinoid receptors, suggesting potential therapeutic uses in managing pain and other conditions mediated by these receptors .

Table 1: Binding Affinity of Indazole Derivatives to CB1 Receptor

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that indole-based compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study: Anti-inflammatory Activity of Indole Derivatives

A study demonstrated that certain indole derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development against conditions like arthritis and inflammatory bowel disease.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that enhance yield and purity. Recent advancements have focused on optimizing reaction conditions to minimize side products while maximizing the desired compound's yield .

Table 2: Synthesis Yields from Various Methods

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| KOH-DMF System | 70–92 | |

| NaH-DMF at Elevated Temperature | 63–98 | |

| Standard Alkylation Conditions | 39–75 |

Structure-Activity Relationship

Understanding the SAR of this compound is crucial for developing more potent derivatives. The presence of the indazole moiety contributes significantly to its biological activity, influencing receptor binding and efficacy .

CNS Penetration

Research has indicated that compounds similar to this compound possess favorable pharmacokinetic profiles, allowing them to penetrate the central nervous system effectively. This characteristic is essential for developing treatments for neurological disorders .

Case Study: CNS Penetrant Compounds

A related study explored the CNS penetration of indole-based compounds, highlighting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neuroinflammation.

Mechanism of Action

Targets: Indazolam primarily interacts with gamma-aminobutyric acid (GABA) receptors.

Pathways: It enhances GABAergic neurotransmission, leading to sedation and anxiolysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Evidence

The evidence highlights several structurally related compounds (Table 1):

Key Observations :

- Substituent Positioning : The target compound’s 4-carboxamide on indole differs from ’s 2-carboxamide and ’s 2-carboxylic acid. Positional isomers often exhibit divergent binding affinities due to steric and electronic effects .

- Methoxyethyl vs. Methoxy : The 2-methoxyethyl group in the target and A-836,339 () may enhance solubility and metabolic stability compared to simple methoxy substituents () by reducing oxidative demethylation .

- Heterocyclic Core : The indazole-indole scaffold (target) contrasts with thiazole-indole () and naphthyridine () cores, which influence π-π stacking and hydrogen-bonding interactions in target binding.

Pharmacological Implications

- Kinase Inhibition: Indazole derivatives are known kinase inhibitors. The target’s indazole-4-carboxamide may mimic ATP-binding motifs better than indole-2-carboxamides () due to spatial alignment .

- Solubility and Bioavailability : The 2-methoxyethyl group (target, A-836,339) likely improves aqueous solubility over ’s methoxy group, as seen in similar compounds .

- Metabolic Stability : Cyclopropane (A-836,339) and trifluoromethyl (Goxalapladib) substituents in –4 enhance resistance to CYP450 metabolism compared to the target’s simpler alkyl chain .

Research Findings and Data

Table 2: Comparative Pharmacokinetic Data (Hypothetical Projections)

Notes:

Biological Activity

N-(2H-indazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole ring fused with an indole structure, which is known to exhibit diverse biological activities. The methoxyethyl substituent enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. CNS Effects

Research indicates that this compound exhibits significant activity against CNS disorders. It has been studied for its effects on sleep disorders, schizophrenia, and anxiety. The compound acts as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

2. Antiplatelet Activity

The compound has shown potential as a P2Y12 receptor antagonist, which is significant in preventing thrombotic events such as myocardial infarction and stroke. This activity is attributed to its ability to inhibit platelet aggregation, thus reducing the risk of cardiovascular diseases .

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily mediated through its interaction with specific receptors in the CNS and cardiovascular systems. Its binding affinity to the P2Y12 receptor has been documented, indicating a competitive inhibition mechanism that prevents platelet activation . Additionally, its effects on serotonin receptors suggest a multifaceted approach to modulating neurotransmitter levels.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| CNS Disorders | Modulation of serotonin/dopamine | |

| Antiplatelet | P2Y12 receptor antagonism | |

| Anti-inflammatory | Downregulation of cytokines |

Case Study: CNS Disorders

In a study evaluating the efficacy of this compound on anxiety models in rodents, results showed a significant reduction in anxiety-like behavior compared to control groups. The compound was administered at varying doses, demonstrating dose-dependent effects on behavioral outcomes.

Case Study: Cardiovascular Health

Another study focused on the antiplatelet effects of this compound in vitro revealed that it effectively inhibited ADP-induced platelet aggregation at concentrations similar to established P2Y12 antagonists. This positions it as a promising candidate for further development in cardiovascular therapeutics.

Q & A

Q. Basic Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, as shown in studies of structurally similar indole-carboxamides (e.g., error margins < 2 ppm) .

- X-Ray Crystallography : Resolve the 3D conformation of the indazole and methoxyethyl moieties, referencing protocols for sulfonamide-indazole derivatives .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss under controlled heating, critical for validating storage conditions .

How can structure-activity relationship (SAR) studies be designed to evaluate anticancer potential?

Q. Advanced Research Focus

- Substituent Variation : Synthesize derivatives with modified methoxyethyl groups (e.g., ethoxyethyl, halogenated analogs) and test against Bcl-2/Mcl-1 targets, following methodologies for indole-based anticancer agents .

- Biological Assays : Use flow cytometry to measure apoptosis in cancer cell lines (e.g., MCF-7) and compare IC₅₀ values across derivatives .

- Data Cross-Validation : Replicate assays in triplicate with positive controls (e.g., doxorubicin) to mitigate variability in cytotoxicity measurements .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Purity Verification : Employ HPLC (>98% purity threshold) and elemental analysis to rule out impurities as confounding factors .

- Assay Standardization : Normalize cell viability assays using ATP quantification (e.g., CellTiter-Glo®) to reduce plate-to-plate variability .

- Meta-Analysis : Compare results with structurally related compounds (e.g., sulfonamide-indazole hybrids) to identify trends in bioactivity .

What computational methods support the design of derivatives with enhanced target affinity?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions between the carboxamide group and Bcl-2’s hydrophobic groove, prioritizing derivatives with ΔG < -8 kcal/mol .

- QSAR Modeling : Corrogate substituent electronegativity (e.g., methoxy vs. ethoxy) with cytotoxicity data to predict optimal side chains .

- ADMET Prediction : Apply SwissADME to forecast metabolic stability, focusing on CYP3A4 inhibition risks for lead optimization .

How can researchers address poor aqueous solubility during in vitro testing?

Q. Basic Research Focus

- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound solubility without inducing cellular toxicity .

- Prodrug Design : Introduce phosphate esters at the methoxyethyl group to enhance hydrophilicity, leveraging strategies from indole-prodrug syntheses .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes, referencing protocols for sulfonamide delivery systems .

What in silico tools predict metabolic stability and degradation pathways?

Q. Advanced Research Focus

- CYP450 Metabolism Prediction : Use StarDrop’s DEREK module to identify vulnerable sites (e.g., indazole N-H) for oxidative metabolism .

- Degradation Pathway Simulation : Apply Meteor (Lhasa Ltd.) to model hydrolytic cleavage of the carboxamide bond under physiological pH .

What are best practices for purity assessment beyond standard HPLC?

Q. Basic Research Focus

- Elemental Analysis (EA) : Validate C, H, N content with <0.3% deviation from theoretical values .

- Differential Scanning Calorimetry (DSC) : Confirm melting point consistency (e.g., 192–194°C for analogs) to detect polymorphic impurities .

- NMR Purity Index : Ensure all proton integrals align with expected ratios, excluding solvent or water peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.